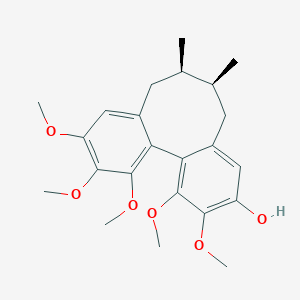

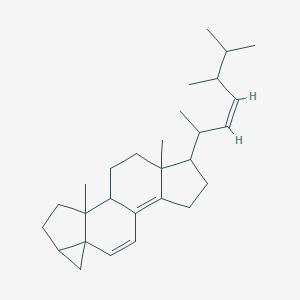

3,5-Cycloergosta-6,8(14),22-triene

Übersicht

Beschreibung

“3,5-Cycloergosta-6,8(14),22-triene” is a type of steroid . and is sourced from Poria cocos (Schw.)Wolf .

Synthesis Analysis

The substance is known to be the first i-steroid in the ergosterol series . It is obtained from the dehydration of ergosterol with either phosphorus oxychloride or p-toluenesulfonyl chloride in pyridine .Molecular Structure Analysis

The molecular formula of “3,5-Cycloergosta-6,8(14),22-triene” is C28H42 . Its average mass is 378.633 Da and its monoisotopic mass is 378.328644 Da .Physical And Chemical Properties Analysis

The compound is a powder and is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It has a density of 1.0±0.1 g/cm3, a boiling point of 468.3±12.0 °C at 760 mmHg, and a flash point of 230.1±14.4 °C .Wissenschaftliche Forschungsanwendungen

Here is a comprehensive analysis of the scientific research applications of 3,5-Cycloergosta-6,8(14),22-triene:

Plant Hormone and Photopigment Synthesis

This compound is involved in the synthesis processes of plant hormones and photopigments within plants, playing a crucial role in their growth and response to light .

Steroid Compound Research and Preparation

3,5-Cycloergosta-6,8(14),22-triene: can be used in the research and preparation of other related steroid compounds, contributing to the development of new drugs and therapies .

Precursor for Synthesizing Pivotal Molecules

It serves as a precursor for synthesizing pivotal molecules, including vitamin D3 and sterol hormones, which are essential for human health and disease treatment .

Research in Diverse Ailments

The compound finds extensive applications in the research of diverse ailments, potentially leading to breakthroughs in medical treatments .

Safety and Hazards

The safety data sheet for “3,5-Cycloergosta-6,8(14),22-triene” suggests that it should be stored desiccated at -20°C . For obtaining a higher solubility, the tube should be warmed at 37 ℃ and shaken in the ultrasonic bath for a while . The stock solution can be stored below -20℃ for several months .

Wirkmechanismus

Action Environment

Environmental factors such as light, temperature, and oxygen levels significantly influence the action, efficacy, and stability of 3,5-Cycloergosta-6,8(14),22-triene. The compound is sensitive to light and oxygen, which can lead to its degradation[1][1]. Optimal conditions for its stability include low light and controlled temperature environments. These factors ensure the compound remains effective in modulating steroid biosynthesis and supporting plant growth.

[1][1]: ChemSpider

Eigenschaften

IUPAC Name |

(1R,2R,14R,15R)-14-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadeca-8,10-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42/c1-18(2)19(3)7-8-20(4)23-9-10-24-22-12-16-28-17-21(28)11-15-27(28,6)25(22)13-14-26(23,24)5/h7-8,12,16,18-21,23,25H,9-11,13-15,17H2,1-6H3/b8-7+/t19-,20+,21?,23+,25-,26+,27+,28?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IESQYBPJTJOIEI-ZNQCYSFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2=C3C=CC45CC4CCC5(C3CCC12C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CCC2=C3C=CC45CC4CC[C@@]5([C@H]3CC[C@]12C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R,14R,15R)-14-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadeca-8,10-diene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

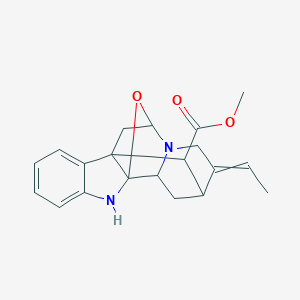

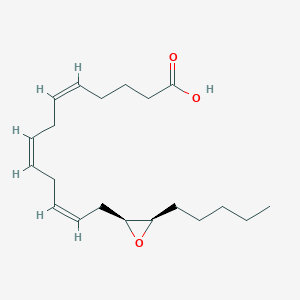

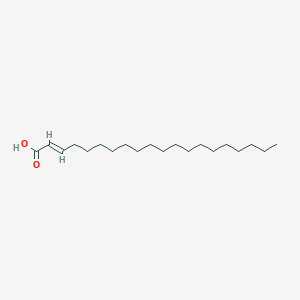

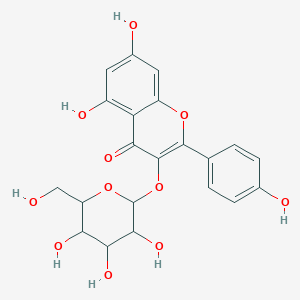

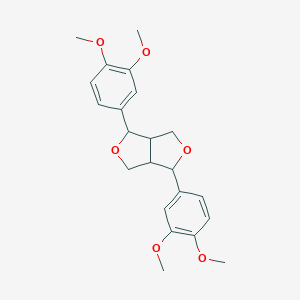

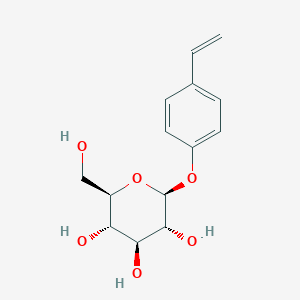

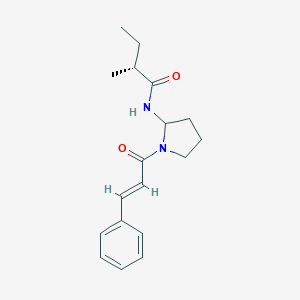

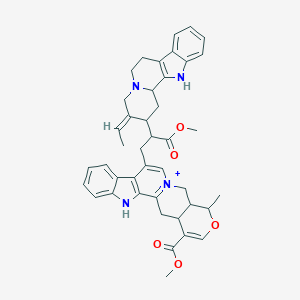

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2S,3R,4R)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenol](/img/structure/B200966.png)